2-[(Pentafluoroethyl)sulfanyl]propanoic acid
Description
2-[(Pentafluoroethyl)sulfanyl]propanoic acid (CAS 77758-95-3) is a fluorinated organosulfur compound with the molecular formula C₅H₅F₅O₂S and a molecular weight of 224.15 g/mol . Its structure consists of a propanoic acid backbone substituted with a pentafluoroethylsulfanyl (–S–C₂F₅) group. The compound exhibits high electronegativity due to the pentafluoroethyl group, enhancing the acidity of its carboxylic acid moiety (pKa ≈ 1.8–2.2, estimated based on fluorinated analogs). Key physical properties include a boiling point of 170.5°C, density of 1.52 g/cm³, and a flash point of 56.9°C .
Properties
CAS No. |
77758-95-3 |
|---|---|
Molecular Formula |
C5H5F5O2S |
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H5F5O2S/c1-2(3(11)12)13-5(9,10)4(6,7)8/h2H,1H3,(H,11,12) |
InChI Key |
QNNWIUVRKQTQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentafluoroethyl)sulfanyl]propanoic acid typically involves the reaction of pentafluoroethyl sulfide with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed reaction conditions, including temperature, pressure, and reaction time, are optimized based on the specific requirements of the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may include purification steps such as distillation, crystallization, or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(Pentafluoroethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides or amines for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents to facilitate the desired transformation.
Major Products Formed
Scientific Research Applications
2-[(Pentafluoroethyl)sulfanyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[(Pentafluoroethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The pentafluoroethyl group imparts unique electronic properties to the compound, enhancing its binding affinity and specificity for certain targets. The sulfanyl group can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Key Observations :
Physicochemical and Thermal Properties
Key Observations :
- The pentafluoroethyl analog has the highest density (1.52 g/cm³) due to fluorine’s atomic mass.
- Sulfonyl-containing analogs (e.g., CAS 1155563-59-9) exhibit enhanced thermal stability from strong S=O bonds .
Biological Activity
2-[(Pentafluoroethyl)sulfanyl]propanoic acid, a compound of interest in various fields, exhibits unique biological activities due to its structural characteristics. This article delves into its biological effects, metabolism, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
The compound is characterized by a pentafluoroethyl group attached to a sulfanyl propanoic acid backbone. Its distinct fluorinated structure may influence its biological interactions and metabolic pathways.
Metabolism
The metabolism of this compound primarily involves enzymatic hydrolysis, leading to the formation of various metabolites. Similar compounds, such as propionic acid, have been shown to affect fatty acid metabolism in the liver and plasma, suggesting potential parallels in biological activity .
Physiological Impacts
Research indicates that propionic acid derivatives can lower fatty acid content in the liver and plasma, reduce food intake, and exert immunosuppressive actions. These effects are mediated through several molecular mechanisms, including activation of G-protein coupled receptors and inhibition of inflammatory pathways via NF-κB .
Table 1: Summary of Biological Activities
Study on Propionic Acid Derivatives
A case study focusing on the effects of propionic acid derivatives highlighted their role in metabolic regulation. Participants consuming diets enriched with these acids exhibited improved insulin sensitivity and reduced markers of inflammation. The study concluded that such compounds could be beneficial in managing obesity and type 2 diabetes .
Toxicological Profile
The safety profile of this compound has not been extensively documented; however, related compounds have shown low acute toxicity with an LD50 ranging from 2500 to 8200 mg/kg in animal studies. Observed sub-lethal effects included respiratory irritation and changes in nasal epithelium upon high-dose exposure .
Table 2: Toxicological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
